Ethyl 4,4-dimethyl-3-methylidenepentanoate
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Overview
Description
4,4-Dimethyl-3-methylenepentanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique structure, which includes a methylene group and two methyl groups attached to the pentanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-methylenepentanoic acid ethyl ester can be synthesized through the esterification of 4,4-dimethyl-3-methylenepentanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of acid anhydrides or acyl chlorides instead of carboxylic acids can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-methylenepentanoic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 4,4-Dimethyl-3-methylenepentanoic acid and ethanol.
Reduction: 4,4-Dimethyl-3-methylenepentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-3-methylenepentanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-methylenepentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The methylene and methyl groups may also play a role in modulating the compound’s activity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet odor, used in the food industry.
Uniqueness
4,4-Dimethyl-3-methylenepentanoic acid ethyl ester is unique due to its specific structure, which includes a methylene group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
36976-64-4 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-3-methylidenepentanoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h2,6-7H2,1,3-5H3 |
InChI Key |
SQSAKOFEGASCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C)C(C)(C)C |
Origin of Product |
United States |
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